molecular formula C10H11Cl B046882 1-Chloro-1,2,3,4-tetrahydronaphthalene CAS No. 113110-47-7

1-Chloro-1,2,3,4-tetrahydronaphthalene

Cat. No. B046882
M. Wt: 166.65 g/mol
InChI Key: URZAPYFJGQXLKY-UHFFFAOYSA-N
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Description

1-Chloro-1,2,3,4-tetrahydronaphthalene is a hydrocarbon with the molecular formula C10H11Cl . It is a partially hydrogenated derivative of naphthalene . The compound has a molecular weight of 166.65 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-1,2,3,4-tetrahydronaphthalene consists of a naphthalene core that has been partially hydrogenated and substituted with a chlorine atom .


Physical And Chemical Properties Analysis

1-Chloro-1,2,3,4-tetrahydronaphthalene is a liquid at room temperature . It has a molecular weight of 166.65 and a CAS Number of 58485-68-0 .

Scientific Research Applications

Safety And Hazards

The compound is classified as a warning under the GHS07 classification . It has several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZAPYFJGQXLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921000
Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
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Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,2,3,4-tetrahydronaphthalene

CAS RN

58485-68-0, 113110-47-7
Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
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Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
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Record name 1-chloro-1,2,3,4-tetrahydronaphthalene
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Synthesis routes and methods I

Procedure details

One hundred grams of 1,2,3,4-tetrahydro-1-naphthol were dissolved in 1 liter of chloroform and 53.9 ml of pyridine. The mixture was cooled with an external ice bath and 98.6 ml of thionyl chloride were added over a 1 hour period. The reaction mixture was stirred an additional 2 hours with cooling, concentrated in vacuo, and the residue taken up in 1 liter of methylene chloride. The methylene chloride solution was washed with water, a 5% sodium bicarbonate solution, water again, dried over sodium sulfate, and evaporated to dryness to provide the desired intermediate 1,2,3,4-tetrahydro-1-chloronaphthalene.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1 L
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Reaction Step One
Quantity
98.6 mL
Type
reactant
Reaction Step Two
Quantity
53.9 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 1 liter 3-necked flask equipped with a condenser, electronic thermocouple, mechanical stirrer and under a nitrogen atmosphere was charged with 1,2,3,4-tetrahydro-1-naphthol (34.3 g; 0.23 mol) in dry diethyl ether (420 ml). Pyridine (4.7 ml) was added and the flask was cooled to 16° C. in a bath of water and ice. A solution of thionyl chloride (50.7 ml; 0.70 mol) in ether (140 ml) was then added dropwise in 25 minutes and stirring continued overnight while allowing the bath to warm to ambient temperature. The reaction mixture was then poured into cold brine (400 g ice and 800 ml brine) and the organic phase was separated. The aqueous phase was extracted with diethyl ether (2×150 ml) and the combined organic extract was dried with sodium sulphate. Filtration and removal of solvent in vacuo gave 1,2,3,4-tetrahydro-1-chloronaphthalene (36.9 g) as an oil. This material was used without further purification.
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50.7 mL
Type
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Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
800 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
25
Citations
H SUGIHARA, K UKAWA, A MIYAKE… - Chemical and …, 1978 - jstage.jst.go.jp
5—or 7-Substitutecl cis-and trans—2-lei/t-butylamino-6-hydroxy—1, 2, 3, 4-tetrahydro-1—naphthalenols (cis—Zgwcis-32) and (tmns-30-tmns-35) were synthesized from 1, 2-N—teit—…
Number of citations: 5 www.jstage.jst.go.jp
JS Kudavalli, RAM O'Ferrall - Beilstein Journal of Organic …, 2010 - beilstein-journals.org
Solvolysis of trichloroacetate esters of 2-methoxy-1, 2-dihydro-1-naphthols shows a remarkably large difference in rates between the cis and trans isomers, k cis/k trans= 1800 in …
Number of citations: 5 www.beilstein-journals.org
杉原弘貞, 鵜川清, 三宅昭夫, 三野安 - Chemical and Pharmaceutical …, 1978 - jlc.jst.go.jp
5- or 7-Substituted cis- and trans-2-tert-butylamino-6-hydroxy-1, 2, 3, 4-tetrahydro-1-naphthalenols (cis-29-cis-32) and (trans-30-trans-35) were synthesized from 1, 2-N-tertbutylimino …
Number of citations: 2 jlc.jst.go.jp
Y Shiraishi, T Naito, T Hirai… - Industrial & engineering …, 2002 - ACS Publications
A desulfurization process for light oils has been investigated, based on the formation and subsequent adsorption of N-tosylsulfimides, produced by the reaction of the sulfur compounds …
Number of citations: 10 pubs.acs.org
KE Poremba, NT Kadunce, N Suzuki… - Journal of the …, 2017 - ACS Publications
An asymmetric Ni-catalyzed reductive cross-coupling of (hetero)aryl iodides and benzylic chlorides has been developed to prepare enantioenriched 1,1-diarylalkanes. As part of these …
Number of citations: 221 pubs.acs.org
AP Brucks, DS Treitler, SA Liu, SA Snyder - Synthesis, 2013 - thieme-connect.com
While methods for the racemic dihalogenation and halohydroxylation of alkenes have been known for decades, enantioselective variants of these processes remain elusive. Initial …
Number of citations: 30 www.thieme-connect.com
Z Zhu, L Lin, J Xiao, Z Shi - Angewandte Chemie International …, 2022 - Wiley Online Library
Stereo‐ and enantioselective cross‐electrophile coupling involving C−F bond activation is reported. Treatment of gem‐difluoroalkenes with racemic benzyl electrophiles in the presence …
Number of citations: 28 onlinelibrary.wiley.com
G Aydın, S Çol, E Karakılıç, M Emirik, A Baran - Tetrahedron, 2023 - Elsevier
In this study, benzoconduritols, benzohalogenoconduritol, and benzodihalogenoconduritols with conduritol-A and –C structures from oxo-norbornene derivative endo-10 b, exo-11 b …
Number of citations: 2 www.sciencedirect.com
RA Valiulin, S Mamidyala, MG Finn - The Journal of Organic …, 2015 - ACS Publications
The in situ preparation and trapping of chlorine azide provided a versatile one-pot method for the azidochlorination of alkenes. Gaseous ClN 3 generated from sodium azide, …
Number of citations: 45 pubs.acs.org
KE Poremba, NT Kadunce, N Suzuki, AH Cherney… - scholar.archive.org
1. Materials and Methods S3 2. Optimization of Reaction Parameters S5 3. Ligand Preparation S7 4. Substrate Preparation S13 5. Enantioselective Reductive Cross-Coupling S16 a. …
Number of citations: 0 scholar.archive.org

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